molecular formula C18H14ClF3O3 B8510786 4-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one CAS No. 82967-86-0

4-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one

Cat. No. B8510786
Key on ui cas rn: 82967-86-0
M. Wt: 370.7 g/mol
InChI Key: GBSPIEIGYAQZEH-UHFFFAOYSA-N
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Patent
US04529438

Procedure details

The foregoing alcohol (380 mg) is reacted with 35% HClO4 (4 ml) in CH2Cl2 (4 ml) at RT for 24 hours. The mixture is then extracted with CH2Cl2 and the combined extracts washed, dried and concentrated to dryness. The product is purified by prep. thin layer chromatography to give 4-[4-(2-chloro-4-trifluoromethylphenoxy)phenoxy]-3-oxo-1-pentene, MS m/e 396 (M+).
Name
alcohol
Quantity
380 mg
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:3]=1[O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][CH:10]([CH3:17])[C:11]([O:15]C)=[CH:12][CH2:13]O)=[CH:7][CH:6]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:23]=[C:22]([C:24]([F:25])([F:27])[F:26])[CH:21]=[CH:20][C:3]=1[O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][CH:10]([CH3:17])[C:11](=[O:15])[CH:12]=[CH2:13])=[CH:7][CH:6]=1

Inputs

Step One
Name
alcohol
Quantity
380 mg
Type
reactant
Smiles
ClC1=C(OC2=CC=C(OC(C(=CCO)OC)C)C=C2)C=CC(=C1)C(F)(F)F
Name
HClO4
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with CH2Cl2
WASH
Type
WASH
Details
the combined extracts washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The product is purified by prep

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=CC=C(OC(C(C=C)=O)C)C=C2)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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